molecular formula C9H12BrN3O B2908533 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine CAS No. 2287030-64-0

5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine

Cat. No.: B2908533
CAS No.: 2287030-64-0
M. Wt: 258.119
InChI Key: APGIZERRIKZOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine is a pyrimidine derivative featuring a bromine atom at position 5, a 1-cyclopropylethoxy substituent at position 4, and an amine group at position 2. Pyrimidine scaffolds are widely utilized in medicinal chemistry due to their versatility in hydrogen bonding and structural mimicry of heterocyclic biomolecules.

Properties

IUPAC Name

5-bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-5(6-2-3-6)14-8-7(10)4-12-9(11)13-8/h4-6H,2-3H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIZERRIKZOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine typically involves the following steps:

    Cyclopropylethoxylation: The attachment of a cyclopropylethoxy group at the 4th position.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: Utilized as a probe in biological studies to investigate enzyme functions and interactions.

Medicine:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs:

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine ():

  • Substituents: 5-Br, 2-Cl, 4-NH-cyclopentyl.
  • Molecular Weight: 280.12 g/mol.
  • The cyclopentyl group provides steric hindrance, reducing reactivity at position 4 compared to the cyclopropylethoxy group. The chloro substituent at position 2 is more electrophilic than an amine, favoring nucleophilic substitution .

4-Trifluoromethyl-5-bromo-pyrimidin-2-amine ():

  • Substituents: 5-Br, 4-CF₃, 2-NH₂.
  • Molecular Weight: 241.997 g/mol.
  • The electron-withdrawing trifluoromethyl group enhances stability and may increase resistance to metabolic degradation compared to alkoxy groups .

5-Bromo-2-methoxypyrimidin-4-amine ():

  • Substituents: 5-Br, 2-OCH₃, 4-NH₂.
  • Molecular Weight: 204.03 g/mol.
  • The methoxy group improves solubility in polar solvents but offers less steric bulk than cyclopropylethoxy .

Structural Impact Table:
Compound Substituents (Positions) Key Structural Features
Target Compound 5-Br, 4-OCH₂CH(C₃H₅), 2-NH₂ High lipophilicity, strained cyclopropane
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 5-Br, 2-Cl, 4-NHC₅H₉ Steric bulk from cyclopentyl, reactive Cl
4-Trifluoromethyl-5-bromo-pyrimidin-2-amine 5-Br, 4-CF₃, 2-NH₂ Electron-withdrawing CF₃, metabolic stability

Physical and Crystallographic Properties

  • Melting Points and Solubility: The target compound’s cyclopropylethoxy group likely reduces aqueous solubility compared to methoxy analogs (). Crystallographic data () reveals that bulky substituents like cyclopentyl or trifluoromethyl induce non-planar conformations, affecting packing efficiency. The cyclopropylethoxy group may similarly distort the pyrimidine ring .

Biological Activity

5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, particularly its anti-inflammatory effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂BrN₃O. The compound features a bromine atom at the 5-position and a cyclopropylethoxy group at the 4-position of the pyrimidine ring. These structural characteristics enhance its chemical reactivity and biological interactions.

Biological Activity

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound has demonstrated significant efficacy in inhibiting both COX-1 and COX-2 enzymes, with IC50 values comparable to standard anti-inflammatory drugs.

Compound IC50 (μmol) Target
This compound0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

This data indicates that the compound is not only effective but may also offer a favorable safety profile due to its selective inhibition of COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .

The mechanism by which this compound exerts its anti-inflammatory effects involves several biochemical pathways:

  • Inhibition of COX Enzymes : The primary action is through the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.
  • Modulation of Cytokine Production : Preliminary studies suggest that this compound may also influence cytokine levels, further contributing to its anti-inflammatory effects.
  • Impact on Nitric Oxide Synthase (iNOS) : The compound has been shown to reduce iNOS expression, which is often upregulated during inflammatory responses .

Research Findings and Case Studies

Several in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : These studies have confirmed the compound's ability to suppress COX activity effectively. For instance, it was noted that concentrations as low as 0.04 μmol could significantly inhibit COX-2 activity in cultured cells.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound can reduce carrageenan-induced paw edema and cotton pellet-induced granuloma formation, indicating strong anti-inflammatory properties comparable to established drugs like indomethacin .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with other pyrimidine derivatives:

Compound Name Structural Features Biological Activity
5-Bromo-4-chloropyridin-2-amineBromine at 5-position; chlorine substitutionModerate COX inhibition
4-Cyclopropyl-N-methylpyrimidin-2-amineCyclopropyl group; methyl substitutionAnti-inflammatory potential
6-Chloro-pyrimidin-2(1H)-oneChlorine at 6-position; keto functionalityAntimicrobial activity

The distinct combination of halogenation and ether functionality in this compound enhances its lipophilicity and bioavailability compared to other similar compounds.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-4-(1-cyclopropylethoxy)pyrimidin-2-amine?

Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

  • Step 1: Bromination at the 5-position of a pre-functionalized pyrimidine precursor (e.g., 4-aminopyrimidine derivatives) using reagents like NBS or Br₂ in acetic acid under controlled temperatures (40–60°C) to ensure regioselectivity .
  • Step 2: Introduction of the 1-cyclopropylethoxy group via nucleophilic substitution. This step may require a deprotonating agent (e.g., NaH or K₂CO₃) in anhydrous THF or DMF, reacting with 1-cyclopropylethanol at 60–80°C .
  • Optimization: Reaction monitoring via TLC or HPLC-MS is critical to minimize side products. Post-synthesis purification by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield and purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from differences in assay conditions, impurity profiles, or target specificity. Methodological solutions include:

  • Orthogonal Assays: Validate activity using independent techniques (e.g., SPR for binding affinity, enzymatic assays for inhibition potency) .
  • Structural Analysis: Perform X-ray crystallography (using SHELXL for refinement) to confirm the compound’s conformation and identify key interactions with biological targets .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .
  • Batch Reproducibility: Characterize multiple synthetic batches via ¹H/¹³C NMR and HRMS to rule out batch-dependent impurities .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with a gradient elution system (e.g., hexane:EtOAc from 3:1 to 1:1) to separate the product from unreacted starting materials or regioisomers .
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to achieve high-purity crystals. Cooling rates should be controlled to prevent amorphous solid formation .
  • HPLC Prep-Scale: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients are effective for isolating milligram-to-gram quantities with >95% purity .

Advanced: How does the 1-cyclopropylethoxy substituent influence the compound’s reactivity and bioactivity?

Answer:

  • Steric Effects: The cyclopropyl group introduces steric hindrance, which may reduce nucleophilic substitution rates at the 4-position but enhance metabolic stability in biological systems .
  • Electronic Effects: The ethoxy linker donates electron density to the pyrimidine ring, potentially altering pKa (use pH-metric titration to measure) and binding affinity to targets like kinases or GPCRs .
  • Comparative Studies: Replace the 1-cyclopropylethoxy group with linear alkoxy chains (e.g., ethoxy, isopropoxy) and compare bioactivity using SPR or cellular assays to isolate substituent-specific effects .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm regiochemistry and purity. 2D techniques (HSQC, HMBC) resolve overlapping signals from the pyrimidine ring and cyclopropyl group .
  • Mass Spectrometry: HRMS (ESI or EI mode) to verify molecular weight and detect halogen isotopic patterns (e.g., bromine’s ¹⁰⁹Br/⁸¹Br doublet) .
  • X-ray Crystallography: Single-crystal analysis (using SHELX programs) provides definitive proof of molecular geometry and hydrogen-bonding networks .

Advanced: How can researchers leverage this compound in structure-based drug design?

Answer:

  • Co-crystallization: Co-crystallize the compound with target proteins (e.g., kinases) using hanging-drop vapor diffusion. Refinement with SHELXL identifies key interactions (e.g., hydrogen bonds with active-site residues) .
  • SAR Studies: Synthesize analogs with modifications at the 2-amine or 4-ethoxy positions. Test inhibitory activity in enzymatic assays and correlate with crystallographic data to refine pharmacophore models .
  • MD Simulations: Perform molecular dynamics (e.g., GROMACS) to assess the stability of ligand-protein complexes and predict resistance mutations .

Advanced: What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?

Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the 2-amine) to direct bromination to the 5-position. Deprotect post-reaction using TFA .
  • Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the cyclopropylethoxy group selectively, avoiding competing side reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−10°C to 0°C) suppress undesired ring-opening reactions .

Basic: How should researchers handle stability and storage of this compound?

Answer:

  • Storage Conditions: Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation. Lyophilized powders are stable for >6 months .
  • Stability Testing: Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., de-brominated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.